![molecular formula C18H17F3 B12550620 1,1'-[3-(Trifluoromethyl)pent-1-ene-3,5-diyl]dibenzene CAS No. 821799-40-0](/img/structure/B12550620.png)
1,1'-[3-(Trifluoromethyl)pent-1-ene-3,5-diyl]dibenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1’-[3-(Trifluoromethyl)pent-1-ene-3,5-diyl]dibenzene is an organofluorine compound characterized by the presence of trifluoromethyl groups. Organofluorides are known for their high lipophilicity, improved metabolic stability, and enhanced bioactivity compared to their parent molecules
Vorbereitungsmethoden
The synthesis of 1,1’-[3-(Trifluoromethyl)pent-1-ene-3,5-diyl]dibenzene involves several steps. One common method includes the reaction of hexafluoropropene with 1,3,3,3-tetrafluoropropene in the presence of an acid catalyst . Another approach involves fluorinating 2,4-dichloro-1,1,1,5,5,5-hexafluoro-2-(trifluoromethyl)pentane in the presence of a catalyst . These methods highlight the importance of fluorination reactions in the synthesis of trifluoromethylated compounds.
Analyse Chemischer Reaktionen
1,1’-[3-(Trifluoromethyl)pent-1-ene-3,5-diyl]dibenzene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.
Wissenschaftliche Forschungsanwendungen
1,1’-[3-(Trifluoromethyl)pent-1-ene-3,5-diyl]dibenzene has a wide range of scientific research applications:
Biology: The compound’s unique properties make it a useful tool in studying biological systems, particularly in the development of fluorinated drugs.
Medicine: Its high lipophilicity and metabolic stability enhance its potential as a drug candidate.
Industry: The compound is used in the production of functional materials, including agrochemicals and polymers.
Wirkmechanismus
The mechanism of action of 1,1’-[3-(Trifluoromethyl)pent-1-ene-3,5-diyl]dibenzene involves its interaction with molecular targets through its trifluoromethyl groups. These groups enhance the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The trifluoromethyl groups also increase the compound’s metabolic stability, reducing its degradation and prolonging its activity .
Vergleich Mit ähnlichen Verbindungen
1,1’-[3-(Trifluoromethyl)pent-1-ene-3,5-diyl]dibenzene can be compared with other trifluoromethylated compounds such as:
Perfluoroisobutene: Known for its strong electrophilic properties and use in industrial applications.
1,1,3,3,3-Pentafluoro-2-(trifluoromethyl)-1-propene: Used in the synthesis of fluorinated polymers and as a reagent in organic synthesis.
The uniqueness of 1,1’-[3-(Trifluoromethyl)pent-1-ene-3,5-diyl]dibenzene lies in its specific structure, which provides a balance of high lipophilicity and metabolic stability, making it particularly valuable in pharmaceutical and agrochemical research.
Eigenschaften
CAS-Nummer |
821799-40-0 |
|---|---|
Molekularformel |
C18H17F3 |
Molekulargewicht |
290.3 g/mol |
IUPAC-Name |
[3-phenyl-3-(trifluoromethyl)pent-4-enyl]benzene |
InChI |
InChI=1S/C18H17F3/c1-2-17(18(19,20)21,16-11-7-4-8-12-16)14-13-15-9-5-3-6-10-15/h2-12H,1,13-14H2 |
InChI-Schlüssel |
VNUNHKWMIWIUBF-UHFFFAOYSA-N |
Kanonische SMILES |
C=CC(CCC1=CC=CC=C1)(C2=CC=CC=C2)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3H-Pyrido[3,4-b]indole, 4,9-dihydro-1-(4-nitrophenyl)-](/img/structure/B12550537.png)
![2-Naphthalenecarboxylic acid, 8-(phenylmethoxy)-4-[[(trifluoromethyl)sulfonyl]oxy]-, methyl ester](/img/structure/B12550542.png)
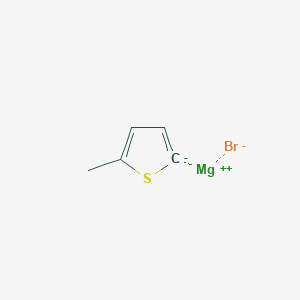

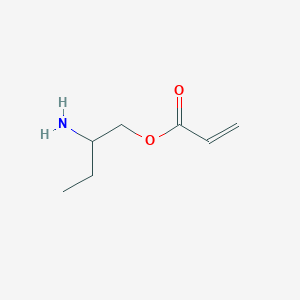

![2-[(3-Nitrophenyl)methyl]aniline](/img/structure/B12550564.png)
![3-[N-(2,3-dihydroxypropyl)-C-methylcarbonimidoyl]-4-hydroxy-1-phenylquinolin-2-one](/img/structure/B12550568.png)
![1,1'-(3-Nitrodihydro-2H-imidazo[4,5-d][1,3]oxazole-4,6(3H,5H)-diyl)di(propan-1-one)](/img/structure/B12550573.png)
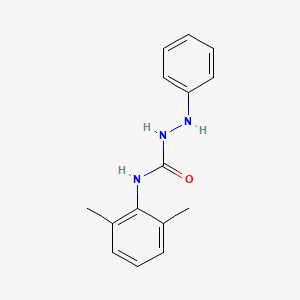
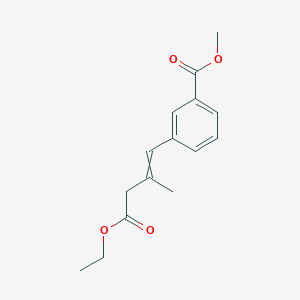
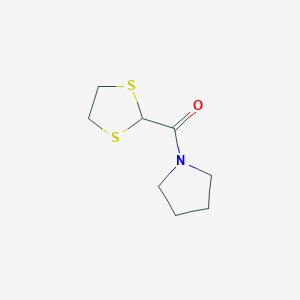
![N-Methyl-N-[1-(4-methylphenyl)vinyl]acetamide](/img/structure/B12550599.png)
![4-[2-(2,3-Dimethyl-6-oxocyclohexa-2,4-dien-1-ylidene)hydrazinyl]benzoic acid](/img/structure/B12550623.png)
